Cas no 137577-00-5 (2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one)
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone
- 2-bromo-1-(5-methyl-1-phenylpyrazol-4-yl)ethanone
- Ethanone,2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-
- 4-(Bromoacetyl)-5-methyl-1-phenyl-1H-pyrazole
- W-205506
- DTXSID60380077
- FT-0611351
- SCHEMBL1778201
- 2-Bromo-1-(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Ethan-1-One
- VYGXRQSIPNGJNK-UHFFFAOYSA-N
- 137577-00-5
- CS-0239093
- EN300-205532
- MS-22154
- MFCD02681921
- Ethanone, 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-
- AKOS000160959
- BB 0259712
- 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-ethanone
- 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
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- MDL: MFCD02681921
- Inchi: 1S/C12H11BrN2O/c1-9-11(12(16)7-13)8-14-15(9)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
- InChI Key: VYGXRQSIPNGJNK-UHFFFAOYSA-N
- SMILES: BrCC(C1C=NN(C2C=CC=CC=2)C=1C)=O
Computed Properties
- Exact Mass: 278.00500
- Monoisotopic Mass: 278.005
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 34.9A^2
Experimental Properties
- Density: 1.44
- Melting Point: 94-96°C
- Boiling Point: 373.1 °C at 760 mmHg
- Flash Point: 179.5 °C
- Refractive Index: 1.621
- PSA: 34.89000
- LogP: 2.75830
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one Security Information
- Hazard Statement: Corrosive
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
- Safety Term:S26;S36/37/39;S45
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B808988-50mg |
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one |
137577-00-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B808988-100mg |
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one |
137577-00-5 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B808988-500mg |
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one |
137577-00-5 | 500mg |
$ 295.00 | 2022-06-06 | ||
| Fluorochem | 034147-1g |
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone |
137577-00-5 | 1g |
£127.00 | 2022-03-01 | ||
| Fluorochem | 034147-2g |
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone |
137577-00-5 | 2g |
£239.00 | 2022-03-01 | ||
| Apollo Scientific | OR23247-250mg |
4-(Bromoacetyl)-5-methyl-1-phenyl-1H-pyrazole |
137577-00-5 | 250mg |
£75.00 | 2024-05-25 | ||
| Apollo Scientific | OR23247-1g |
4-(Bromoacetyl)-5-methyl-1-phenyl-1H-pyrazole |
137577-00-5 | 1g |
£175.00 | 2024-05-25 | ||
| Apollo Scientific | OR23247-5g |
4-(Bromoacetyl)-5-methyl-1-phenyl-1H-pyrazole |
137577-00-5 | 5g |
£325.00 | 2024-05-25 | ||
| abcr | AB149174-250 mg |
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone, 95%; . |
137577-00-5 | 95% | 250MG |
€57.80 | 2022-03-05 | |
| abcr | AB149174-1 g |
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone, 95%; . |
137577-00-5 | 95% | 1g |
€94.50 | 2022-03-05 |
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one Suppliers
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one Related Literature
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Additional information on 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
Professional Introduction to 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one (CAS No. 137577-00-5)
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one, identified by its CAS number 137577-00-5, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic ketone derivative has garnered attention due to its structural complexity and potential biological activities. The compound features a brominated aromatic ring connected to a pyrazole moiety, which is further linked to an acetyl group, forming a versatile scaffold for drug discovery and synthetic chemistry.
The molecular structure of 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one consists of a bromine substituent on a bromobenzene ring, a 5-methyl substituent on the pyrazole ring, and a phenyl group attached to the pyrazole core. This arrangement creates multiple sites for functionalization, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both bromine and methyl groups enhances its reactivity, allowing for further modifications through cross-coupling reactions, nucleophilic substitutions, or other organic transformations.
In recent years, this compound has been explored in various research studies due to its potential pharmacological properties. The pyrazole scaffold is known for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The introduction of bromine and methyl groups modifies these properties, potentially enhancing binding affinity to biological targets. For instance, studies have suggested that derivatives of this compound may interact with enzymes or receptors involved in metabolic pathways, making them candidates for therapeutic development.
One of the most promising applications of 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, particularly cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that target the underlying mechanisms of these diseases. The structural features of this compound make it an excellent candidate for such applications, as it can be modified to optimize binding interactions with kinase active sites.
Recent advancements in computational chemistry have further highlighted the potential of 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one as a lead compound. Molecular docking studies have demonstrated that derivatives of this molecule can effectively bind to various kinase targets with high affinity. These studies not only provide insights into the molecular interactions but also guide the design of next-generation inhibitors with improved pharmacokinetic properties. The combination of experimental synthesis and computational modeling has become a cornerstone in modern drug discovery, and compounds like 137577-00-5 exemplify this integrated approach.
The versatility of 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-ylolethanone) also extends to its role as a building block in heterocyclic chemistry. Pyrazole derivatives are widely studied due to their stability and reactivity, making them ideal for constructing more complex scaffolds. Researchers have utilized this compound to develop novel heterocycles by incorporating additional functional groups or linking multiple units together. Such strategies have led to the discovery of new compounds with unique properties, expanding the chemical toolbox available for drug development.
In addition to its pharmaceutical applications, 13757700 has shown promise in materials science and agrochemical research. The unique electronic properties of its structure make it suitable for use in organic electronics, where it can contribute to the development of new materials for light-emitting diodes (LEDs) or photovoltaic cells. Furthermore, its ability to interact with biological systems suggests potential uses in crop protection agents or pest control formulations.
The synthesis of 2-Bromo-l-(smei)-pyzoleone involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Key steps typically include bromination of benzene derivatives followed by condensation reactions with appropriate pyrazole precursors. The introduction of methyl groups requires careful control over reaction conditions to avoid unwanted side products. Advances in catalytic systems have improved the efficiency and selectivity of these transformations, making large-scale production more feasible.
As research continues to uncover new applications for CAS No 13757700, collaborations between academia and industry are becoming increasingly important. These partnerships facilitate the translation of laboratory findings into commercial products, ensuring that promising compounds like bold text:2-bromo-l-pyroneone reach patients who need them most. The interdisciplinary nature of this work underscores the importance of integrating expertise from chemistry, biology, pharmacology, and computer science.
The future prospects for 13757700 are bright, with ongoing studies exploring its role in emerging therapeutic areas such as immunotherapy and neurodegenerative diseases. By leveraging cutting-edge technologies like CRISPR gene editing and high-throughput screening, researchers aim to identify new targets and develop treatments that address unmet medical needs. The structural diversity offered by compounds like this one ensures that there will be continued opportunities for innovation in drug discovery.
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